2-[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
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Overview
Description
2-[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound contains a triazole ring, which is known for its stability and versatility in chemical reactions.
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-oxadiazole or 1,2,4-triazole core have been reported to show a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes.
Mode of Action
The presence of the 1,2,4-triazole ring and the sulfanyl group could contribute to these interactions .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biological pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
The compound’s solubility and chemical stability suggest that it could be well-absorbed and distributed in the body .
Result of Action
Based on the reported activities of similar compounds, it’s likely that the compound could induce changes in cellular signaling, gene expression, and other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid. For instance, the compound’s solubility and stability could be affected by the pH and temperature of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves the reaction of 1,2,4-triazole-3-thiol with chloroacetic acid under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazole ring.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted triazole compounds
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Comparison with Similar Compounds
2-[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid can be compared with other similar compounds, such as:
1,2,4-Triazole-3-thiol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Sulfonylacetic acid derivatives: These compounds have similar structural features and undergo similar chemical reactions.
Oxadiazole derivatives: These compounds also contain a heterocyclic ring and have similar applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of the triazole ring and the sulfanylacetic acid moiety, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3S/c8-2(9)1-11-4-5-3(10)6-7-4/h1H2,(H,8,9)(H2,5,6,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSRSZMSLRQZSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC1=NNC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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